molecular formula C20H27NO2 B1207120 2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

Cat. No.: B1207120
M. Wt: 313.4 g/mol
InChI Key: MGEXGMZKAAFZNS-CEXWFGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile is a synthetic organic compound with the molecular formula C20H27NO2 and a molecular weight of 313.4 g/mol . This compound is part of the steroid family and is characterized by its unique structure, which includes a hydroxyl group at the 17th position, a keto group at the 3rd position, and a nitrile group at the 21st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Oxidation: Conversion of the hydroxyl group at the 3rd position to a keto group.

    Nitrile Formation: Introduction of the nitrile group at the 21st position through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17th position can be oxidized to form a keto group.

    Reduction: The keto group at the 3rd position can be reduced back to a hydroxyl group.

    Substitution: The nitrile group at the 21st position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17th position would yield a compound with a keto group at that position.

Scientific Research Applications

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on various biological pathways and processes.

    Medicine: Investigated for potential therapeutic uses, particularly in hormone-related treatments.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to steroid receptors, influencing gene expression and cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    17-Hydroxy-3-oxo-19-norpregn-4-ene-21-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    17-Hydroxy-3-oxo-19-norpregn-4-ene-21-amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile is unique due to the presence of the nitrile group at the 21st position, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

InChI

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20?/m0/s1

InChI Key

MGEXGMZKAAFZNS-CEXWFGIZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(CC#N)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34

Synonyms

17 alpha-cyanomethyl-19-nortestosterone
17-CMNT

Origin of Product

United States

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